(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE
Description
(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE is a complex organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Properties
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-2-19-10-12-20(13-11-19)24(29)15-14-22-18-28(23-8-4-3-5-9-23)27-25(22)21-7-6-16-26-17-21/h3-18H,2H2,1H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSGWHOGIFENEL-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and a substituted benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products
Oxidation: Epoxides or diketones.
Reduction: Alcohols.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA or proteins, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a similar structure but lacking the specific substituents.
Flavonoids: A class of compounds with a similar backbone but different functional groups.
Dichloroaniline: Aniline derivatives with chlorine substituents.
Uniqueness
(2E)-1-(4-ETHYLPHENYL)-3-[1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL]PROP-2-EN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazole and pyridine rings enhances its potential for diverse applications compared to simpler chalcones or flavonoids.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
